molecular formula C17H16N2O4 B12024105 N'-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide CAS No. 769143-07-9

N'-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide

Cat. No.: B12024105
CAS No.: 769143-07-9
M. Wt: 312.32 g/mol
InChI Key: KZJBYYQJPVHWTC-WOJGMQOQSA-N
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Description

N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an allyloxy group attached to a benzylidene moiety, and a dihydroxybenzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with 2-(allyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-(Allyloxy)benzylidene)-2,4-dihydroxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both allyloxy and dihydroxy groups allows for versatile reactivity and potential for diverse applications in various fields of research .

Properties

CAS No.

769143-07-9

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H16N2O4/c1-2-9-23-16-6-4-3-5-12(16)11-18-19-17(22)14-8-7-13(20)10-15(14)21/h2-8,10-11,20-21H,1,9H2,(H,19,22)/b18-11+

InChI Key

KZJBYYQJPVHWTC-WOJGMQOQSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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